LRRK2 WT Kinase Inhibition: IC50 = 216 nM via LanthaScreen Assay
This compound (as Example 11 in US9499542 and US9675594) inhibits wild-type recombinant human LRRK2 with an IC50 of 216 nM in a LanthaScreen kinase activity assay at pH 8.5 and 2°C . This potency is 1.23-fold weaker than Example 20 (IC50 = 36 nM, the most potent analog in the same patent series) but 1.23-fold more potent than Example 3 (IC50 = 266 nM), positioning it as a mid-range potency LRRK2 inhibitor within the 5-substituent-N-arylbenzamide series . Compared to the clinical-stage LRRK2 inhibitor DNL201 (IC50 ≈ 4–10 nM), this compound is 22–54-fold less potent, making it more suitable as a tool compound for mechanistic studies rather than as a clinical candidate .
| Evidence Dimension | LRRK2 wild-type kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 216 nM |
| Comparator Or Baseline | Patent Example 20: IC50 = 36 nM; Patent Example 3: IC50 = 266 nM; DNL201: IC50 ≈ 4–10 nM |
| Quantified Difference | 6.0-fold less potent than Example 20; 1.23-fold more potent than Example 3; 22–54-fold less potent than DNL201 |
| Conditions | LanthaScreen Eu kinase binding assay; recombinant human GST-tagged LRRK2 (residues 970–2527); pH 8.5; 2 °C |
Why This Matters
The mid-range potency makes this compound a useful tool for studying LRRK2 inhibition dose-response relationships where a weaker inhibitor is desired to minimize off-target effects at higher concentrations.
- [1] BindingDB. BDBM254928: US9499542, 11 / US9675594, 11 – LRRK2 IC50 = 216 nM (LanthaScreen assay). View Source
- [2] BindingDB. BDBM254937: US9499542, 20 / US9675594, 20 – LRRK2 IC50 = 36 nM; BDBM254920: US9499542, 3 / US9675594, 3 – LRRK2 IC50 = 266 nM. View Source
- [3] Denali Therapeutics. DNL201 (BIIB094) – LRRK2 inhibitor clinical candidate. IC50 ≈ 4–10 nM (biochemical assay). View Source
